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Compound of Interest

Compound Name: Dodonolide

Cat. No.: B1161511 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific spectral data for a compound identified as

"Dodonolide" is not available in the public domain. The following guide provides a

comprehensive template for the presentation and interpretation of NMR, MS, and IR spectral

data, using a hypothetical dodonane sesquiterpenoid structure as a placeholder for

Dodonolide. This document is intended to serve as a methodological framework for

researchers working on the isolation and characterization of novel natural products.

Introduction
Dodonolide is a hypothetical sesquiterpenoid lactone, presumed to be isolated from a plant of

the Dodonaea genus. The structural elucidation of such natural products relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide outlines the

standardized presentation of this spectral data and the detailed experimental protocols for their

acquisition.

Spectroscopic Data Presentation
For clarity and comparative analysis, the spectral data for Dodonolide is summarized in the

following tables.

Table 1: ¹H NMR Spectroscopic Data for Dodonolide (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 e.g., 2.50 e.g., dd e.g., 12.5, 5.0

2 e.g., 1.80 e.g., m

3 e.g., 5.80 e.g., d e.g., 10.0

4 e.g., 6.20 e.g., d e.g., 10.0

5 e.g., 2.80 e.g., t e.g., 8.0

6 e.g., 4.50 e.g., br s

7 e.g., 2.10 e.g., m

8 e.g., 1.95 e.g., m

9 e.g., 1.75 e.g., m

10 e.g., 2.30 e.g., m

11 e.g., 2.90 e.g., qd e.g., 7.0, 2.5

13 e.g., 1.25 e.g., d e.g., 7.0

14 e.g., 1.10 e.g., s

15 e.g., 1.05 e.g., s

Table 2: ¹³C NMR Spectroscopic Data for Dodonolide (125 MHz, CDCl₃)
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Position δC (ppm) DEPT

1 e.g., 40.5 e.g., CH₂

2 e.g., 25.0 e.g., CH₂

3 e.g., 128.0 e.g., CH

4 e.g., 135.0 e.g., CH

5 e.g., 55.0 e.g., CH

6 e.g., 80.0 e.g., CH

7 e.g., 45.0 e.g., C

8 e.g., 30.0 e.g., CH₂

9 e.g., 38.0 e.g., CH₂

10 e.g., 42.0 e.g., C

11 e.g., 50.0 e.g., CH

12 e.g., 175.0 e.g., C=O

13 e.g., 15.0 e.g., CH₃

14 e.g., 20.0 e.g., CH₃

15 e.g., 22.0 e.g., CH₃

Table 3: Mass Spectrometry Data for Dodonolide

Technique
Ionization
Mode

Mass
Analyzer

Observed
m/z

Molecular
Formula

Calculated
Mass

HR-ESI-MS Positive TOF

e.g.,

271.1645

[M+Na]⁺

e.g.,

C₁₅H₂₀O₃Na

e.g.,

271.1647

Table 4: Infrared (IR) Spectroscopic Data for Dodonolide
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Wavenumber (cm⁻¹) Intensity Assignment

e.g., 3450 e.g., Broad e.g., O-H stretch

e.g., 2925 e.g., Strong e.g., C-H stretch (sp³)

e.g., 1760 e.g., Strong e.g., C=O stretch (γ-lactone)

e.g., 1650 e.g., Medium e.g., C=C stretch

e.g., 1250 e.g., Strong e.g., C-O stretch

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer.

Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL

of deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a 30° pulse angle, an

acquisition time of 2.7 s, and a relaxation delay of 1.0 s. 16 to 64 scans are typically co-

added and Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR: Spectra are recorded with a spectral width of 240 ppm, using a 30° pulse angle, an

acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Typically, 1024 to 2048 scans are

accumulated.

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse

programs. For HMBC, the long-range coupling delay is optimized for a J-coupling of 8 Hz.

Mass Spectrometry (MS)
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High-resolution mass spectrometry is essential for determining the elemental composition of a

new compound.

Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.

Sample Preparation: A dilute solution of the compound (approximately 10-50 µg/mL) is

prepared in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

LC-MS. For direct infusion, the sample is infused at a flow rate of 5 µL/min. Mass spectra are

acquired in the positive or negative ion mode over a mass range of m/z 100-1000. The

instrument is calibrated using a standard tuning mix prior to analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR

(Universal Attenuated Total Reflectance) accessory.

Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly on the

ATR crystal. For liquid samples, a single drop is sufficient.

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 scans are

co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is

recorded prior to the sample analysis.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

natural product like Dodonolide.
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Caption: General workflow for the isolation and structural elucidation of a natural product.
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To cite this document: BenchChem. [Technical Guide to the Spectral Analysis of Dodonolide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1161511#spectral-data-for-dodonolide-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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